molecular formula C11H12N2O2<br>C11H13N2O2+ B138688 DL-Tryptophan CAS No. 54-12-6

DL-Tryptophan

Cat. No. B138688
CAS RN: 54-12-6
M. Wt: 204.22 g/mol
InChI Key: QIVBCDIJIAJPQS-UHFFFAOYSA-N
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Description

DL-Tryptophan is a racemic mixture of the D and L stereoisomers of the amino acid tryptophan. Tryptophan itself is an essential amino acid required for protein synthesis and is a precursor to several bioactive molecules, including serotonin and melatonin, which play roles in various physiological processes. Disruptions in L-tryptophan metabolism have been associated with neurological, metabolic, psychiatric, and intestinal disorders, highlighting its significance in human health .

Synthesis Analysis

The synthesis of DL-Tryptophan and its labeled variants has been explored in several studies. One approach involves the Bϋcherer-Strecker amino acid synthesis, which has been used to produce DL-[carboxyl-11C]tryptophan for potential clinical imaging of the pancreas . Another method reported the synthesis of [14C]-labeled L-tryptophan and its derivatives through a one-pot multienzymatic reaction using a combination of enzymes including D-amino acid oxidase, catalase, glutamic-pyruvic transaminase, and tryptophanase . Additionally, [α-~(15)N]-dl-tryptophan was synthesized using Al-Ni alloy catalytic hydrogenation from 15N-glycine, confirming the structure through various analytical techniques .

Molecular Structure Analysis

The molecular structure of DL-Tryptophan has been elucidated through X-ray diffraction studies. For instance, 5-Hydroxy-DL-tryptophan was crystallized, revealing a zwitterionic molecule with specific dihedral angles and hydrogen bonding patterns . Similarly, the crystal structure of pure DL-tryptophan at 173K was determined, showing a zwitterionic form with unusual conformations of the amino and carboxylate groups relative to the indole ring system . The DL-tryptophan ethyl ester hydrochloride also displayed distinct molecular geometry, with the indole and carboxylate planes forming a specific angle .

Chemical Reactions Analysis

Tryptophan synthase is a key enzyme in the biosynthesis of L-tryptophan, catalyzing the reaction of indole with L-serine. This enzyme is a multienzyme complex with an intramolecular tunnel that facilitates the transfer of indole between active sites, preventing its escape and ensuring efficient synthesis . The enzyme exhibits allosteric properties, with ligand-induced conformational changes that regulate substrate channeling and couple the catalytic reactions of its alpha and beta active sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of DL-Tryptophan derivatives have been characterized in various studies. For example, the crystal structure analysis provides insights into the zwitterionic nature of the molecules, their hydrogen bonding patterns, and the arrangement of molecules in the crystal lattice . The synthesis of radiolabeled DL-Tryptophan compounds has also shed light on their potential for medical imaging applications, given their specific tissue uptake and rapid blood clearance . The physicochemical properties of synthesized DL-Tryptophan have been confirmed to match those of standard tryptophan, ensuring their suitability for research and potential clinical use .

Scientific Research Applications

1. Pancreatic Imaging

DL-Tryptophan, specifically DL-[carboxyl-11C]tryptophan, has been investigated as a potential agent for pancreatic imaging. In animal studies, this compound showed high specificity for the pancreas, suggesting its potential for clinical pancreatic imaging. It was synthesized using a high-temperature, high-pressure modification of the Bücherer-Strecker amino acid synthesis, showing promise as a clinical pancreas-imaging agent, especially when used with positron computerized transaxial tomography (Washburn et al., 1979).

2. Metabolic and Nutritional Significance

DL-Tryptophan plays a crucial role in the in vivo biosynthesis of proteins and is metabolically transformed into bioactive metabolites, including serotonin, melatonin, kynurenine, and niacin. Its nutritional significance is evident in fortified infant foods and corn tortillas. DL-Tryptophan's metabolites have potential therapeutic applications in various human diseases, including autism, cardiovascular disease, and depression. This highlights the compound's importance in nutrition and potential in disease diagnosis and therapy (Friedman, 2018).

3. Pharmacological Target

The extensive and complex metabolism of L-Tryptophan, a variant of DL-Tryptophan, involves various bioactive molecules acting in different organs through diverse mechanisms. Disruptions in L-Tryptophan metabolism are linked to neurological, metabolic, psychiatric, and intestinal disorders. This makes enzymes involved in its metabolism, metabolites themselves, or their receptors potential therapeutic targets (Modoux et al., 2020).

4. Alkaloid Production in Plants

Research on DL-Tryptophan has explored its effect on the growth and alkaloid production in plants, particularly in Rauvolfia serpentina. This study focused on the influence of various concentrations of DL-Tryptophan on callus growth and alkaloid-reserpine production, indicating its potential role in botanical research and applications (Aryati et al., 2005).

Safety And Hazards

DL-Tryptophan should be handled with adequate ventilation. Contact with skin and eyes should be avoided. Ingestion and inhalation of dust should be avoided .

Future Directions

Future studies should focus on the interplay between Tryptophan catabolism and microbiota and how this mutualistic interaction could impact on cardiovascular diseases . Another area of interest is the development of biocatalytic nitration processes driven by engineered P450 TxtE fusion constructs .

properties

IUPAC Name

2-amino-3-(1H-indol-3-yl)propanoic acid
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InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)
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InChI Key

QIVBCDIJIAJPQS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
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Molecular Formula

C11H12N2O2
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DSSTOX Substance ID

DTXSID0021418
Record name DL-Tryptophan
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Molecular Weight

204.22 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS], Solid
Record name DL-Tryptophan
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Boiling Point

289.00 to 291.00 °C. @ 760.00 mm Hg
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Product Name

DL-Tryptophan

CAS RN

54-12-6, 27813-82-7, 73-22-3
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Melting Point

293 °C
Record name (±)-Tryptophan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,700
Citations
HR Snyder, CW Smith - Journal of the American Chemical Society, 1944 - ACS Publications
A Convenient Synthesis of dl-Tryptophan … Summary A convenient and economical synthesis of dltryptophan is described. Indole is converted to gramine (3-dimethylaminorrethylindole) …
Number of citations: 117 pubs.acs.org
E Bayraktar - Process Biochemistry, 2001 - Elsevier
… Response surface methodology was applied to optimize the separation of dl-tryptophan from aqueous solution. dl-tryptophan was extracted into an emulsion liquid membrane …
Number of citations: 153 www.sciencedirect.com
AC Shabica, M Tishler - Journal of the American Chemical Society, 1949 - ACS Publications
Although a number of excellent methods for the preparation of dl-tryptophan have been reported, 2 no equally satisfactory procedure for the resolution of the DL-mixture is known. We …
Number of citations: 26 pubs.acs.org
DT Warner, OA Moe - Journal of the American Chemical Society, 1948 - ACS Publications
… Several syntheses for DL-tryptophan have been reported.1 … synthesis of DL-tryptophan employing the phenylhydrazone III … The cyclized product IV was converted to DL-tryptophan in …
Number of citations: 26 pubs.acs.org
KK Stewart, RF Doherty - Proceedings of the National …, 1973 - National Acad Sciences
… for the attempted chromatographic resolution of DL-tryptophan. Complete resolution was … DL-tryptophan on affinity columns of bovine-serum albumin-succinoylaminoethyl-agarose. …
Number of citations: 185 www.pnas.org
SG Cady, M Sono - Archives of biochemistry and biophysics, 1991 - Elsevier
methyl-dl-Trp, β-(3-benzofuranyl)-dl-alanine (the oxygen analog of Trp), and β-[3-benzo(b)thienyl]-dl-al-anine (the sulfur analog of Trp), each of which has a substitution at the indole …
Number of citations: 377 www.sciencedirect.com
HR Snyder, CB Thompson… - Journal of the American …, 1952 - ACS Publications
… To compare the basicity of IX with that of dltryptophan, the pK&· values ofboth amino acids in aqueous solution were estimated from data obtained by electrometric titration.* …
Number of citations: 61 pubs.acs.org
SM Cohen, M Aral, JB Jacobs, GH Friedell - Cancer Research, 1979 - AACR
… Sodium saccharin and dl-tryptophan were fed at levels of 5 and 2% of the diet, respectively, as possible promoting chemicals, and they were fed either immediately after FANFT …
Number of citations: 403 aacrjournals.org
I Ohara, SI Otsuka, Y Yugari, S Ariyoshi - The Journal of nutrition, 1980 - Elsevier
… In chicks, plasma free L-tryptophan con centration increased with the increase of L-and DL-tryptophan levels in the diet, but remained at a low level regardless of the D-tryptophan level …
Number of citations: 29 www.sciencedirect.com
TL Sourkes, E Townsend - Canadian Journal of Biochemistry …, 1955 - cdnsciencepub.com
α-Methyl-DL-tryptophan (AMT) inhibits the oxidation of DL-tryptophan by isotonic suspensions of rat liver, and the oxidation of L-tryptophan, L-tyrosine, DL-phenylalanine, and DL-…
Number of citations: 54 cdnsciencepub.com

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